molecular formula C27H31F2N5O3 B8475558 Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No.: B8475558
M. Wt: 511.6 g/mol
InChI Key: ZRPRVZGRMKAVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C27H31F2N5O3 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H31F2N5O3

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl N-[2-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C27H31F2N5O3/c1-26(2,3)37-25(36)30-16-21(35)34-15-14-33-23(31-20-12-10-19(29)11-13-20)22(32-24(33)27(34,4)5)17-6-8-18(28)9-7-17/h6-13,31H,14-16H2,1-5H3,(H,30,36)

InChI Key

ZRPRVZGRMKAVKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CNC(=O)OC(C)(C)C)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial, cesium carbonate (135 mg, 0.42 mmol), 4-fluoroaniline (92 mg, 0.83 mmol), tris(dibenzylideneacetone)dipalladium(0) (19.02 mg, 0.02 mmol), Xantphos (24.04 mg, 0.04 mmol) and dry 1,4-dioxane (6 mL) were stirred for 5 minutes at room temperature. tert-butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (200 mg, 0.42 mmol) was added to the reaction mixture after which the reaction mixture was degassed for 15 mins and then stirred at 120 °C under N2 for 20 h. The reaction was monitored by LCMS. The profile showed formation of title product. The reaction mixture was filtered through a pad opf celite and the filtrate was concentrated to give a residue. The residue was purified by silica gel followed by reverse phase HPLC to give tert-butyl (2-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (177 mg, 83 %) as a white solid. Conclusion: The product was used for the next step.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000415 mol
Type
reagent
Reaction Step One
Quantity
0.006 L
Type
solvent
Reaction Step Two
Quantity
0.000831 mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.